molecular formula C27H22O12 B12373150 Salvianolic acid H

Salvianolic acid H

Cat. No.: B12373150
M. Wt: 538.5 g/mol
InChI Key: HFTLCJIFEZUOCR-RAXODLQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvianolic acid H is a polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the larger family of salvianolic acids, which are known for their potent antioxidant properties. This compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, cancer, and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salvianolic acid H involves several steps, including the extraction of raw materials from Salvia miltiorrhiza and subsequent purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and purify this compound from other similar compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza roots, followed by purification using techniques such as preparative chromatography. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Salvianolic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities .

Scientific Research Applications

Salvianolic acid H has a wide range of scientific research applications:

Mechanism of Action

Salvianolic acid H exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Salvianolic acid H is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly effective in certain therapeutic applications, such as cardiovascular protection and cancer treatment .

Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1

InChI Key

HFTLCJIFEZUOCR-RAXODLQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)O)C(=O)O)O)O

Origin of Product

United States

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